4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide
Description
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-10(2)14-18-19-15(22-14)17-13(20)4-3-9-21-12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWKWYRXAGDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide is a synthetic organic molecule notable for its unique structural features, which include a phenoxy group and a thiadiazole moiety. This combination suggests potential biological activities, making it a subject of interest in medicinal chemistry. The molecular formula is C_{13}H_{15ClN_2O_2S with a molecular weight of approximately 205.67 g/mol .
Biological Activities
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties . Specifically, the thiadiazole derivatives have been recognized for their interactions with various biological targets.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives. For instance:
- Joshi et al. reported that various 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- The compound's structural features contribute to its reactivity and potential for modification to enhance antimicrobial properties .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole compounds have been extensively studied:
- A study highlighted that certain thiadiazole derivatives showed significant anticonvulsant activity using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models .
- The presence of chlorine in the structure has been associated with enhanced activity in these models.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential:
- Research indicated that compounds similar to this compound demonstrated antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
- The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of thiadiazole derivatives. Key findings include:
- Substituents on the thiadiazole ring significantly influence biological activity. For example, varying the substituents can enhance or reduce antimicrobial potency .
- The introduction of halogen atoms (such as chlorine) has been shown to improve the efficacy of these compounds against specific targets .
Case Studies
A few notable case studies involving related compounds include:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Aliyu et al. (2021) | 1,3,4-thiadiazole derivative | Anticonvulsant | 66.67% protection at 100 mg/kg in MES model |
| Sharma et al. (2014) | 2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine | Anticonvulsant | 85.44% inhibition in both MES and PTZ tests |
| Rahman & Mohamed (2021) | Thiadiazole analogues | Anticancer | Significant antiproliferative activity against multiple cancer cell lines |
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 4-(4-chlorophenoxy)-N-(5-isopropyl- thiadiazol-2-yl)butyramide is inferred from analogous thiadiazole derivatives. Key steps involve:
-
Nucleophilic substitution : Formation of the 4-chlorophenoxy group via reaction of 4-chlorophenol with 4-bromobutyryl chloride or activated esters (e.g., tert-butyl esters) under basic conditions .
-
Thiadiazole ring construction : Cyclization of thiosemicarbazides or hydrazides with carboxylic acids or esters in the presence of dehydrating agents (e.g., POCl₃ or H₂SO₄) . For example, 5-isopropyl-1,3,4-thiadiazol-2-amine may react with butyramide intermediates to form the target compound .
Amide Bond Stability
-
The butyramide moiety is susceptible to hydrolysis under acidic or basic conditions. For example, treatment with HCl/EtOH or NaOH/H₂O may cleave the amide bond, yielding 4-(4-chlorophenoxy)butyric acid and 5-isopropyl-1,3,4-thiadiazol-2-amine .
-
Hydrolysis rates depend on temperature and solvent polarity, as observed in analogous benzamide derivatives .
Thiadiazole Ring Modifications
-
Electrophilic substitution : The electron-deficient thiadiazole ring may undergo regioselective halogenation (e.g., bromination at the 5-position) under mild conditions .
-
Nucleophilic displacement : The 2-amino group can be replaced with alkoxy or alkylthio groups via reactions with alcohols or thiols in the presence of Lewis acids .
Metal-Catalyzed Coupling
-
Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) has been reported for similar thiadiazole derivatives to introduce aryl or heteroaryl groups at the 5-position . For example:
Yields range from 65–85% depending on substituent steric effects .
Enzymatic Hydrolysis
Comparison with Similar Compounds
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structure : Propionamide linked to a 5-methyl-thiadiazole.
- Bioactivity: Demonstrates anticancer activity with IC50 values of 9.4–97.6 μg/mL against HepG2 (liver), HL-60 (leukemia), and MCF-7 (breast) carcinoma cells. Notably, it shows selectivity for tumor over non-tumor cells (HEK293, NIH3T3) .
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide
- Structure : 2-Nitrobenzamide linked to a 5-ethyl-thiadiazole.
- The ethyl group and nitrobenzoyl moiety may enhance electron-withdrawing effects, altering reactivity .
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)cyclopropanecarboxamide
- Structure : Cyclopropanecarboxamide linked to a 5-propyl-thiadiazole.
- The cyclopropane ring may impose conformational rigidity, influencing target binding .
Heterocyclic Analogues
1,3,4-Oxadiazoles (LMM5 and LMM11)
N-(5-Imidazo[2,1-b][1,3,4]thiadiazol-2-yl) Amines
- Structure : Fused imidazo-thiadiazole systems.
- Bioactivity : Reported as Fyn kinase inhibitors, highlighting the role of fused rings in enhancing target specificity .
Physicochemical and Pharmacokinetic Properties
Molecular Properties
*Estimated based on structural analogs.
Bioactivity Trends
- Substituent Impact :
- Electron-Donating/Withdrawing Groups: The 4-chloro-phenoxy group’s electron-withdrawing effect could stabilize the amide bond, prolonging half-life .
Q & A
Basic Research Questions
Q. How can spectroscopic techniques confirm the structural identity of 4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide?
- Methodology : Use a combination of IR spectroscopy to identify functional groups (e.g., C=O stretch of the amide at ~1682 cm⁻¹, C-S-C vibrations of the thiadiazole ring at ~685 cm⁻¹) and ¹H NMR to confirm proton environments (e.g., isopropyl group signals at δ 1.2–1.4 ppm, aromatic protons from the 4-chlorophenoxy moiety). Cross-validate with UV spectroscopy to detect conjugated systems (e.g., π→π* transitions in the thiadiazole and phenoxy groups) .
- Validation : Compare spectral data with a purified reference standard synthesized via controlled crystallization .
Q. What are the recommended methods for purity assessment of this compound?
- Methodology :
- TLC : Use silica gel GF254 plates with a mobile phase (e.g., ethyl acetate/hexane 3:7) to detect impurities; Rf values should match the standard .
- HPLC : Employ a C18 column with UV detection at λmax ~254 nm; quantify impurities against a calibration curve .
Q. How can hydrolysis reactions assist in structural confirmation?
- Procedure : Perform acid hydrolysis (e.g., 6M HCl, reflux) to cleave the amide bond, yielding 5-isopropyl-1,3,4-thiadiazol-2-amine and 4-(4-chlorophenoxy)butyric acid. Identify fragments via diazotization and azo coupling (for the amine) and FT-IR (for the carboxylic acid) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s anticancer activity?
- Experimental Design : Synthesize analogs with modifications to the isopropyl group (e.g., bulkier substituents) or phenoxy moiety (e.g., electron-withdrawing groups). Test cytotoxicity against tumor cell lines (e.g., HepG2, MCF-7) using the MTT assay and compare IC50 values. For example, replacing isopropyl with methyl reduced IC50 from 97.6 μg/mL to 9.4 μg/mL in a related thiadiazole derivative .
- Data Analysis : Use regression models to correlate substituent electronic/hydrophobic parameters with activity .
Q. What strategies resolve contradictions in pharmacological data across different in vitro models?
- Case Study : If the compound shows high potency in HepG2 cells (IC50 = 9.4 μg/mL) but low activity in MCF-7 (IC50 = 97.6 μg/mL), assess membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., liver microsome incubation). Differences may arise from cell-specific expression of efflux transporters (e.g., P-gp) .
- Validation : Perform gene expression profiling of target pathways (e.g., apoptosis regulators) in discrepant cell lines .
Q. How can computational modeling predict binding modes to biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with Fer kinase or bacterial PPTase enzymes. Prioritize binding poses with hydrogen bonds to the thiadiazole nitrogen or amide carbonyl. Validate predictions via site-directed mutagenesis of key residues .
- Limitations : Address discrepancies between in silico and in vitro results by refining force fields or incorporating solvent effects .
Q. What experimental approaches validate the compound’s mechanism of action in epilepsy models?
- In Vivo Design : Administer the compound (e.g., 10–50 mg/kg, i.p.) in rodent seizure models (e.g., pentylenetetrazole-induced seizures). Measure seizure latency , severity (Racine scale), and mortality. Compare with reference drugs (e.g., valproate) .
- Biochemical Assays : Quantify GABA levels (HPLC) or sodium channel activity (patch-clamp) to link efficacy to specific pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
